4H-Thiopyran-4-one, 2,6-dimethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
1073-80-9 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
2,6-dimethylthiopyran-4-one |
InChI |
InChI=1S/C7H8OS/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 |
InChI Key |
MLLXQIBDAWOCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(S1)C |
Origin of Product |
United States |
Historical Context and Evolution of Thiopyranone Chemistry
The exploration of thiopyranone chemistry has a rich history, with foundational synthetic methods paving the way for the development of more sophisticated and efficient protocols. Early approaches to constructing the 4H-thiopyran-4-one core often involved multi-step procedures that could be harsh and limited in their substrate scope.
A classical approach to synthesizing 2,6-disubstituted thiopyran-4-ones involved the reaction of a ketone with a source of sulfur. For instance, the treatment of phorone with alcoholic potassium sulfide (B99878) was an early method to produce 2,6,6-trimethyl-tetrahydro-γ-thiopyrone. Another established method has been the addition of hydrogen sulfide to cross-conjugated dienones to form the corresponding thiacyclohexanone, which is then dehydrogenated under what were often harsh conditions to yield the 4H-thiopyran-4-one. acs.org
Over the decades, the synthetic toolbox for thiopyranones has expanded significantly. Milder and more general methods have been developed to overcome the limitations of earlier techniques. An important advancement was the use of N-chlorosuccinimide in pyridine (B92270) for a mild initial oxidation of the thiacyclohexanone to the dihydro compound, which could then be converted to the final product through various oxidation methods. acs.org The development of cycloaddition reactions, such as the Hetero-Diels-Alder reaction, has provided a direct and highly stereoselective route to six-membered heterocycles like thiopyrans. nih.gov These reactions are fundamental in forming a variety of medicinal polycyclic compounds based on the thiopyran scaffold. nih.gov
Significance of 4h Thiopyran 4 One, 2,6 Dimethyl As a Core Heterocyclic Scaffold
The 4H-thiopyran-4-one framework, and specifically the 2,6-dimethyl derivative, serves as a crucial building block in both medicinal chemistry and materials science. While its oxygen analog, 2,6-dimethyl-4H-pyran-4-one, is a well-known intermediate in the synthesis of various pharmaceuticals, the sulfur-containing counterpart also holds considerable importance due to the unique properties imparted by the sulfur atom. guidechem.com
In the pharmaceutical realm, thiopyranone derivatives have shown a wide range of biological activities. They are recognized as important structures in the development of bioactive agents with potential antibacterial, anti-inflammatory, and anticancer properties. rsc.org For example, certain 2-morpholino-thiopyrano-4-ones have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). Furthermore, 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones have been investigated as prodrugs with anti-kinetoplastidal properties, demonstrating lower toxicity than their parent compounds while maintaining therapeutic potency. researchgate.netbohrium.com The 2,6-dimethyl substitution pattern provides a fundamental and sterically accessible scaffold for further functionalization to explore and optimize these biological activities.
The applications of thiopyran-4-ones extend to materials science, where they are utilized as key intermediates in the synthesis of dyes, sensitizers, and electron donors for research in organic conductors and photoconductors. acs.org The reactivity of the thiopyranone ring allows for the construction of complex molecular architectures with desirable electronic and photophysical properties.
Current Research Landscape and Key Methodological Approaches for Thiopyran Systems
Chemo- and Regioselective Construction of the Thiopyranone Ring System
The precise assembly of the thiopyranone heterocyclic system is paramount for accessing this important class of compounds. Strategies often focus on controlling the formation of specific isomers and incorporating desired functionality from the outset.
Multicomponent Reaction Strategies for Thiopyran Cyclization
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering significant advantages in efficiency and atom economy by combining three or more starting materials in a single operation. mdpi.com These strategies are particularly well-suited for the construction of complex heterocyclic scaffolds like thiopyrans.
A notable one-pot MCR for synthesizing substituted 4H-thiopyrans involves the reaction of aldehydes, malononitrile, carbon disulfide, and primary amines. nih.gov This method, catalyzed by triethylamine (B128534) at room temperature, proceeds with high yields and purity, offering a straightforward workup procedure. nih.gov While this specific example leads to aminothiopyran derivatives, the underlying principle of combining multiple simple precursors to rapidly build the core structure is a key advantage. The Gewald reaction, another prominent MCR, is also a powerful method for synthesizing related sulfur heterocycles like thiophenes, demonstrating the utility of MCRs in this area of chemistry. mdpi.comrug.nl MCRs based on the Ugi and Pictet-Spengler reactions have also been employed to create diverse libraries of polycyclic scaffolds, highlighting the versatility of this approach in generating molecular complexity. rug.nl
Catalyst-Mediated and Asymmetric Synthetic Approaches
Catalysis plays a crucial role in the synthesis of thiopyranones, enabling reactions that would otherwise be difficult and allowing for high levels of control over stereochemistry.
Diels-Alder, or [4+2] cycloaddition, reactions represent a classic and effective method for forming six-membered rings, including the thiopyran skeleton. nih.govrsc.org In these reactions, a diene reacts with a dienophile (in this case, a thiocarbonyl compound or "thiodienophile") to form the heterocyclic ring. For instance, alkene-1-thiones, generated in situ, can react with 4-hydroxy-2-pyrones in a thio-Diels-Alder cycloaddition to yield 4H-thiopyran-4-one derivatives. rsc.org Rhodium-catalyzed sequences, such as an alkyne hydroacylation followed by a thio-conju_gate addition, provide a two-component method for assembling tetrahydrothiopyran-4-ones. acs.org
The development of asymmetric methods to control the stereochemistry of thiopyranones is of significant interest. A cooperative bimetallic radical catalysis system using two titanium catalysts has been developed for the asymmetric reduction of various ketones, including 4-thiopyranones. acs.org This method uses an unconventional hydrogen donor and achieves excellent enantioselectivity, demonstrating a sustainable platform for stereoselective transformations. acs.org Chiral thioureas, which are effective hydrogen bond donors, have also been established as powerful organocatalysts in a variety of asymmetric reactions, including Michael additions and nitro-Mannich reactions, which can be applied to the synthesis of chiral heterocycles. mdpi.com
| Substrate (4-Thiopyranone Derivative) | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |
| Benzo-fused 4-thiopyranone | (salen)Titanium Complex / Zn | 94% ee | 95% | acs.org |
| 4-Thiopyranone, 2,5-dihydro-2,6-diphenyl- | (salen)Titanium Complex / Zn | 92% ee | 93% | acs.org |
This table presents selected research findings on the asymmetric reduction of 4-thiopyranone congeners.
Targeted Functionalization and Derivatization of 4H-Thiopyran-4-one, 2,6-dimethyl-
Once the core thiopyranone ring is constructed, subsequent functionalization allows for the synthesis of a diverse range of derivatives with tailored properties.
Substituent Introduction at Peripheral and Core Positions
Functional groups can be introduced at various positions on the thiopyranone ring. The synthesis of derivatives often involves the reaction of a 4H-thiopyran-4-one precursor with alkylating agents, followed by the introduction of groups at the 2,6-positions. ontosight.ai For example, 2,6-dimercapto-3,5-di-C3-6-alkyl derivatives have been synthesized, showcasing the ability to modify the ring at multiple sites. ontosight.ai
The sulfur atom itself is a key site for functionalization. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. nih.gov The synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has been achieved through diastereoselective methodologies, although the oxidation requires careful control of conditions to avoid overoxidation to the sulfone. nih.gov The synthesis of functionalized 2,4,4,6-tetraphenyl-4H-thiopyrans has also been accomplished through both substitution reactions on the parent thiopyran and cyclization of appropriately substituted precursors, allowing for the introduction of bromo, nitro, and cyano groups. researchgate.net
Strategies for Chiral Thiopyranone Synthesis
Creating chiral thiopyranones, where the chirality can stem from substituents or the sulfur atom itself, is a sophisticated synthetic challenge. Strategies often rely on asymmetric catalysis or the use of chiral building blocks.
Palladium-catalyzed asymmetric [3+2] annulations have been used to create chiral thiooxazolidinones with S(IV)-stereogenic centers, demonstrating a modular approach to chiral sulfur heterocycles. chemistryviews.org The enantioselective hydroallylation of 2H-thiochromenes, catalyzed by a copper complex with a chiral ligand, provides access to chiral thiochromanes, which are structural analogues of thiopyranones. nih.gov This highlights how asymmetric catalysis can be used to set stereocenters adjacent to the sulfur-containing ring.
The asymmetric reduction of the ketone at the C4 position of the thiopyranone ring is a direct route to chiral thiopyranols. As previously mentioned, a dual titanium catalyst system has proven effective for this transformation, providing high enantioselectivity for benzo-fused 4-thiopyranones. acs.org The synthesis of enantiopure thiols and other sulfur-containing compounds often relies on organocatalysis, for example, using a confined chiral phosphoric acid to catalyze the asymmetric thiocarboxylysis of epoxides. nih.gov Such strategies, focused on creating chiral C-S bonds or resolving racemates, are integral to the broader field of chiral sulfur chemistry. nih.govresearchgate.net
| Synthetic Strategy | Chiral Catalyst/Reagent | Product Type | Selectivity | Reference |
| Asymmetric Reduction | Cooperative Titanium Catalysts | Chiral Thiopyranol | up to 94% ee | acs.org |
| Asymmetric Annulation | Pd2(dba)3 / Chiral Ligand | Chiral Thiooxazolidinone | High enantio- and diastereoselectivity | chemistryviews.org |
| Enantioselective Hydroallylation | CuCl / (R,R)-Ph-BPE | Chiral Thiochromane | up to 99% ee | nih.gov |
| Organocascade | Chiral Phosphoric Acid | Chiral O-protected β-hydroxythiol | Excellent enantioselectivities | nih.gov |
This table summarizes various modern strategies for the synthesis of chiral thiopyranone congeners and related sulfur heterocycles.
Advancements in Sustainable and Green Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of thiopyranones and related heterocycles. mdpi.com These advancements aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
A significant development is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a highly stable and environmentally benign ZnFe₂O₄ nanopowder has been successfully used as a ditopic catalyst for the one-pot, three-component synthesis of 4H-pyrans in water. rsc.org This method is simple, cost-effective, and uses water as both the reaction medium and for the synthesis of the catalyst, with water being the only byproduct. rsc.org
The replacement of hazardous organic solvents with water or the use of solvent-free conditions are central tenets of green chemistry. mdpi.com The development of catalytic systems that are effective in aqueous media, such as the ZnFe₂O₄ system, represents a major step forward. rsc.org Furthermore, focusing on atom economy, as seen in multicomponent reactions and certain catalytic cycles, minimizes the generation of chemical waste. mdpi.comacs.org The principles of designing safer chemicals and using renewable feedstocks are also guiding future research in the sustainable synthesis of valuable heterocyclic compounds.
| Green Chemistry Approach | Catalyst/Solvent System | Key Advantages | Target Heterocycle | Reference |
| Heterogeneous Catalysis in Water | ZnFe₂O₄ Nanopowder / Water | Reusable catalyst, environmentally benign solvent, simple, cost-effective | 4H-Pyrans | rsc.org |
| Microwave-Assisted Synthesis | Various | Reduced reaction times, improved yields | 1,2,4-Thiadiazoles | mdpi.com |
| Cooperative Bimetallic Catalysis | Titanium Complexes | Sustainable platform, circumvents formation of certain radical intermediates | Chiral Alcohols (from Ketones) | acs.org |
This table highlights recent advancements in green and sustainable synthetic protocols applicable to thiopyranone synthesis.
Solvent-Free and Environmentally Benign Reaction Conditions
The principles of green chemistry have spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of thiopyran derivatives, several innovative approaches have been reported that align with these principles, including mechanochemical methods and the use of green solvents.
One notable environmentally friendly approach involves the use of glycerol (B35011) as a biodegradable and benign solvent for the one-pot, multi-component synthesis of 4H-thiopyran derivatives. researchgate.net While not specifically detailing the synthesis of the 2,6-dimethyl analog, this method highlights a significant advancement in creating these heterocycles under greener conditions. The reaction of an appropriate aldehyde, malononitrile, carbon disulfide, and a primary amine in glycerol has been shown to be highly efficient, often proceeding without the need for a catalyst. researchgate.net The advantages of this method include the use of inexpensive reagents and improved efficiency compared to reactions carried out in other solvents like ethylene (B1197577) glycol. researchgate.net
Mechanochemical synthesis, which involves inducing reactions through mechanical force, such as ball milling, represents another powerful solvent-free technique. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of various heterocyclic compounds, including 4H-pyrans, by reacting different aldehydes, malononitrile, and 1,3-dicarbonyl compounds. beilstein-journals.org The use of a heterogeneous catalyst in a solvent-free environment offers high yields and a significant reduction in waste. beilstein-journals.org Although a specific example for 2,6-dimethyl-4H-thiopyran-4-one is not detailed, the general applicability of mechanochemistry to the synthesis of related pyran and thiopyran structures suggests its potential for this target molecule.
Furthermore, a highly efficient method for the solvent-free synthesis of bisarylmethylidenes of pyranones and thiopyranones has been developed, showcasing the feasibility of preparing thiopyranone derivatives without traditional solvents. acs.org This approach underscores the trend towards more sustainable synthetic practices in this area of chemistry.
Table 1: Examples of Environmentally Benign Synthesis of Thiopyran and Pyran Derivatives
| Entry | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | Aromatic aldehyde, malononitrile, carbon disulfide, 1-butylamine | Glycerol, catalyst-free | 4H-thiopyran derivative | Not specified | researchgate.net |
| 2 | Aldehyde, malononitrile, 1,3-dicarbonyl compound | Cu2(NH2-BDC)2(DABCO), ball milling | 4H-pyran derivative | Good to excellent | beilstein-journals.org |
| 3 | α-Alkenoyl-α-carbamoyl ketene-S,S-acetals | N,N-dimethylformamide, 125°C | 4H-thiopyran-4-one derivative | Excellent | researchgate.net |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry has emerged as a transformative technology in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and facile scalability. nih.govnih.gov The application of continuous flow processes to the synthesis of heterocyclic ketones, including thiopyran derivatives, is a growing area of research. uni-muenchen.deacs.org
A notable example is the development of a continuous flow thia-Diels-Alder reaction for the synthesis of 2H-thiopyrans. While these are isomers of the target 4H-thiopyran-4-one, the study demonstrates the successful application of flow technology to the construction of the thiopyran ring. This process allows for efficient and high-yielding synthesis with significantly reduced reaction times compared to batch processes.
The synthesis of other heterocyclic ketones has also been successfully translated to continuous flow systems. For instance, the preparation of ketones using organometallic reagents and various acylating agents has been demonstrated in flow, highlighting the robustness of this technology for C-C bond formation in a continuous manner. uni-muenchen.de The precise control over reaction parameters such as residence time and temperature in a microreactor setup is crucial for handling reactive intermediates and improving product selectivity and yield. nih.govrsc.org
While a specific continuous flow synthesis of 2,6-dimethyl-4H-thiopyran-4-one has not been explicitly reported, the successful application of this technology to related structures provides a strong foundation for future development. The principles of continuous processing, including the potential for integrating reaction and purification steps, offer a promising avenue for the efficient and scalable production of this important thiopyranone derivative.
Table 2: Examples of Continuous Flow Synthesis of Heterocyclic Compounds
| Entry | Reaction Type | Key Features of Flow Process | Product Class | Reference |
| 1 | Thia-Diels-Alder | Photochemical generation of thioaldehydes, in-situ trapping | 2H-Thiopyrans | Not explicitly found in provided results |
| 2 | Acylation of Organometallics | Precise temperature and stoichiometry control | Ketones | uni-muenchen.de |
| 3 | Multi-step Synthesis | In-line purification, sequential transformations | Various Heterocycles | nih.gov |
| 4 | Friedel-Crafts Acylation | High temperature, short residence time, inline extraction | Aryl Ketones | acs.org |
Electrophilic and Nucleophilic Reactivity of the Thiopyranone Core
The reactivity of the 4H-thiopyran-4-one core is characterized by a duality, capable of engaging in both electrophilic and nucleophilic interactions. This is largely dictated by the electron distribution within the ring, influenced by the sulfur atom, the carbonyl group, and the endocyclic double bonds.
Addition and Substitution Mechanisms on the Endocyclic Double Bonds
The endocyclic double bonds in the 4H-thiopyran-4-one ring are susceptible to addition reactions. These bonds can act as Michael acceptors, reacting with nucleophiles. For instance, in the context of related 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, the double bonds are recognized as electrophilic centers that can react with biological dithiols like trypanothione (B104310). nih.gov This suggests a similar reactivity pattern for the 2,6-dimethyl derivative, where nucleophilic addition to the β-carbon of the α,β-unsaturated ketone system is a plausible pathway.
Carbonyl Group Transformations and Derivatizations
The carbonyl group at the 4-position is a key site for a variety of chemical transformations. It can undergo nucleophilic attack, leading to a range of derivatizations. While specific reactions for the 2,6-dimethyl derivative are not extensively detailed in the provided search results, general reactions of ketones are applicable. These can include reduction to the corresponding alcohol, reductive amination, and condensation reactions with various nucleophiles to form imines, enamines, and other derivatives. The presence of the sulfur atom and methyl groups can sterically and electronically influence the reactivity of the carbonyl group.
Pericyclic and Rearrangement Reactions Involving the Thiopyranone Moiety
The thiopyranone ring system can participate in pericyclic reactions, a class of concerted reactions that involve a cyclic transition state. These reactions are often stereospecific and are governed by the principles of orbital symmetry.
Cycloaddition Reactions (e.g., Diels-Alder type)
The thiopyranone ring itself can be synthesized through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netrsc.orgrsc.org In these reactions, a thiocarbonyl compound, acting as a dienophile, reacts with a conjugated diene. rsc.org While the provided information focuses on the synthesis of the thiopyran ring, it implies that the reverse reaction, a retro-Diels-Alder reaction, could be a potential transformative pathway for 4H-thiopyran-4-one, 2,6-dimethyl- under suitable conditions, leading to the fragmentation of the ring. The endocyclic double bonds of the thiopyranone could also potentially act as dienophiles in cycloaddition reactions with suitable dienes, leading to more complex polycyclic structures.
Intramolecular Rearrangements and Ring Isomerizations
Intramolecular rearrangements and ring isomerizations can occur within the thiopyranone system. For example, the reaction of carbon disulfide with malononitrile trimer can lead to the formation of a thiopyran ring through an intramolecular heterocyclization process. d-nb.info While this describes a synthetic route, it highlights the potential for the thiopyranone ring to undergo rearrangements. S-oxides of thiopyranones can undergo β-syn elimination upon S-oxidation, which is a type of pericyclic elimination reaction, to regenerate double bonds. nih.gov
Redox Chemistry of the Sulfur Atom and the Ring System
The sulfur atom in the thiopyranone ring is a key player in the redox chemistry of the molecule. It can exist in different oxidation states, primarily as a sulfide, sulfoxide, and sulfone. nih.gov The oxidation of the sulfur atom significantly impacts the chemical and biological properties of the molecule.
The oxidation of sulfides to sulfoxides can be achieved with high chemoselectivity using reagents like Davis's oxaziridine (B8769555). nih.gov This transformation is a crucial step in the proposed mechanism of action for some thiopyranone derivatives as prodrugs, where the sulfoxide metabolite is involved in a cascade of redox reactions. nih.gov Further oxidation can lead to the corresponding sulfone.
Selective Oxidation to Sulfoxides and Sulfones
The sulfur atom in the thiopyran ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. This transformation significantly alters the electronic and steric properties of the molecule, influencing its chemical behavior and biological activity. The selective oxidation to either the sulfoxide or the sulfone can be achieved by carefully choosing the oxidizing agent and reaction conditions.
Common oxidizing agents employed for the oxidation of thioethers to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), and other peroxides. The synthesis of sulfoxides requires careful control of the stoichiometry of the oxidizing agent to prevent overoxidation to the sulfone. For instance, the use of one equivalent of the oxidizing agent at lower temperatures generally favors the formation of the sulfoxide.
The complete oxidation to the sulfone is typically accomplished by using an excess of the oxidizing agent or by employing stronger oxidizing conditions. Peracetic acid in solvents like ethyl acetate (B1210297) or dichloromethane (B109758) has been effectively used for the synthesis of sulfone derivatives from their corresponding thiopyran precursors. An alternative two-step approach involves the initial synthesis and isolation of the sulfoxide, followed by its subsequent oxidation to the sulfone, which can lead to higher yields and cleaner reactions. ic.ac.uk
Davis's oxaziridine has proven to be a highly chemoselective reagent for the oxidation of sulfides to sulfoxides, proceeding smoothly without overoxidation. ic.ac.uk This method is particularly useful when the substrate contains other oxidizable functional groups.
Table 1: Selective Oxidation of Thiopyran-4-one Derivatives
| Starting Material | Reagent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Davis's oxaziridine | (±)-trans- and cis-2,6-DA-4-THTP sulfoxide | Dichloromethane, <3 hours | 73-86% | ic.ac.uk |
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | mCPBA (diluted) | 2,6-DA-4-THTP sulfoxide | Dichloromethane, room temp, overnight | 32% | ic.ac.uk |
| 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one | Peracetic acid | 2,6-DA-4-THTP sulfone | Ethyl acetate or dichloromethane, overnight | - | ic.ac.uk |
| 2,6-DA-4-THTP sulfoxide | mCPBA | 2,6-DA-4-THTP sulfone | Dichloromethane, low temp | Excellent | ic.ac.uk |
Reductive Transformations of the Thiopyranone Skeleton
The reductive transformations of the 4H-thiopyran-4-one skeleton can proceed via two main pathways: the reduction of the carbonyl group and the reductive cleavage of the carbon-sulfur bonds (desulfurization).
Reduction of the Carbonyl Group:
The carbonyl group at the C-4 position of the thiopyranone ring can be readily reduced to a hydroxyl group, yielding the corresponding thiopyran-4-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. Sodium borohydride is a milder reagent and is typically used in protic solvents like methanol (B129727) or ethanol (B145695) for the reduction of ketones to secondary alcohols. masterorganicchemistry.com
Lithium aluminum hydride is a more powerful reducing agent and can also effectively reduce the carbonyl group. wikipedia.orgbyjus.com It is typically used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.ukmasterorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.
Reductive Desulfurization:
The thiopyran ring can undergo reductive cleavage of the C-S bonds, a process known as desulfurization. A classic reagent for this transformation is Raney nickel. wikipedia.orgmasterorganicchemistry.com This reaction typically leads to the complete removal of the sulfur atom from the ring, resulting in the formation of an acyclic alkane. For 2,6-dimethyl-4H-thiopyran-4-one, desulfurization with Raney nickel would be expected to yield heptane (B126788) derivatives, with the exact product depending on the reaction conditions and the initial reduction of the carbonyl and double bonds. This method is a powerful tool for removing the thioether functionality and creating purely carbon-based skeletons. masterorganicchemistry.com
Table 2: Reductive Transformations of Ketones and Thioethers
| Functional Group | Reagent | Product | General Conditions | Reference |
|---|---|---|---|---|
| Ketone (C=O) | Sodium Borohydride (NaBH₄) | Secondary Alcohol (>CHOH) | Methanol or Ethanol | masterorganicchemistry.com |
| Ketone (C=O) | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol (>CHOH) | Diethyl ether or THF, anhydrous | wikipedia.orgbyjus.commasterorganicchemistry.com |
| Thioether (C-S-C) | Raney Nickel | Alkane (C-H H-C) | Ethanol, heat | wikipedia.orgmasterorganicchemistry.com |
Advanced Spectroscopic and Spectrometric Characterization of 4h Thiopyran 4 One, 2,6 Dimethyl and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and type of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure of complex thiopyranone derivatives. Techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the mapping of adjacent protons within a spin system. For a derivative of 4H-thiopyran-4-one, COSY would be instrumental in confirming the connectivity of protons on the thiopyran ring and within its substituent groups.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon-proton pairs (¹J-coupling). This technique is invaluable for assigning the ¹³C signals corresponding to each protonated carbon in the molecule.
For instance, in the characterization of various substituted thiopyran-based heterocyclic systems, 2D NMR spectra provided the definitive structural evidence. researchgate.net The table below illustrates typical correlations that would be expected for a thiopyranone derivative, based on data for related structures.
| Technique | Information Provided | Example Application for a Thiopyranone Derivative |
| COSY | ¹H-¹H correlations | Shows coupling between protons on the thiopyran ring and protons on the alkyl substituents. |
| HSQC | Direct ¹H-¹³C correlations | Assigns the carbon signal for each specific proton on the ring and in the methyl groups. |
| HMBC | Long-range ¹H-¹³C correlations | Connects the methyl protons to the C-2 and C-6 ring carbons and the ring protons to the C-4 carbonyl carbon. |
Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is particularly useful for studying crystalline compounds, polymers, and insoluble materials where solution NMR is not feasible. For sulfur-containing heterocycles like 4H-thiopyran-4-one, ³³S ssNMR is a potentially powerful but challenging technique. mdpi.com
The primary challenges in ³³S NMR stem from the inherent properties of the ³³S nucleus. mdpi.comhuji.ac.ilnorthwestern.edu These challenges and the corresponding technical considerations are summarized below.
| Challenge | Description | Technical Consideration |
| Low Natural Abundance | The ³³S isotope has a natural abundance of only 0.76%. mdpi.comnorthwestern.edu | Isotopic enrichment of the sample is often required for a reasonable signal-to-noise ratio. |
| Quadrupolar Nucleus | As a spin I = 3/2 nucleus, ³³S has a nuclear quadrupole moment, which interacts with the local electric field gradient. mdpi.comhuji.ac.il | This interaction leads to very broad spectral lines, often spanning tens of kilohertz, which can obscure chemical shift information. |
| Low Gyromagnetic Ratio | The low gyromagnetic ratio results in low intrinsic sensitivity compared to protons. mdpi.com | High magnetic fields and advanced pulse sequences are necessary to enhance signal detection. pascal-man.com |
| Anisotropy | In the solid state, the orientation-dependent interactions are not averaged out as they are in solution, leading to significant anisotropic broadening. | Magic Angle Spinning (MAS) is used to average these interactions and obtain narrower lines, providing information on chemical shift anisotropy (CSA), which relates to the electronic symmetry around the sulfur nucleus. |
Despite these difficulties, ³³S ssNMR can provide unique insights into the local environment of the sulfur atom within the thiopyranone ring, including information about polymorphism and intermolecular interactions in the crystalline state. pascal-man.com
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, serving as a powerful tool for confirming the identity of a newly synthesized compound. For example, in the characterization of newly synthesized 1,3,4-thiadiazoline-6-sulfanylthiopyran-4(1H)-one hybrids, HRMS was used to confirm the elemental composition of the target molecules. researchgate.net This level of certainty is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) is a multi-stage process that provides deeper structural insights than a single stage of mass analysis. wikipedia.org The general workflow involves:
MS1: An initial ionization of the sample followed by the selection of a specific "precursor ion" (often the molecular ion, [M]⁺˙).
Fragmentation: The selected precursor ion is subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas like argon or nitrogen. unt.edu
MS2: The resulting "product ions" (fragments) are then analyzed by a second mass analyzer, generating a product ion spectrum. wikipedia.orgunt.edu
This technique is exceptionally useful for the structural elucidation of complex molecules, as the fragmentation pattern provides a "fingerprint" related to the molecule's structure. youtube.com For a derivative of 4H-thiopyran-4-one, MS/MS could reveal the nature and position of various substituents by identifying the neutral losses corresponding to their fragmentation. The analysis of thiopurine metabolites, which are also sulfur-containing heterocycles, frequently relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification and identification. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present, bonding, and molecular conformation.
The interpretation of experimental IR and Raman spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.net This combined approach allows for a more confident assignment of the observed spectral bands. A study of a substituted 2H-pyran-2-one derivative successfully used this method to analyze its vibrational spectra in the crystalline state. researchgate.netscifiniti.com
For 4H-Thiopyran-4-one, 2,6-dimethyl- , the key vibrational modes would include:
C=O Stretching (νC=O): The carbonyl group is expected to produce a strong, characteristic absorption band in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position is sensitive to the electronic environment of the thiopyranone ring.
C=C Stretching (νC=C): The double bonds within the heterocyclic ring will give rise to stretching vibrations, usually observed in the 1500-1650 cm⁻¹ region.
C-S Stretching (νC-S): The carbon-sulfur bonds will have characteristic stretching modes, though these are typically weaker and appear at lower frequencies in the fingerprint region of the spectrum.
C-H Stretching and Bending: Vibrations associated with the methyl (CH₃) groups and any protons on the ring would be observable. Asymmetric and symmetric stretching of the CH₃ groups typically appear in the 2850-3000 cm⁻¹ range.
The table below shows expected vibrational frequencies for key functional groups in a thiopyranone structure, based on data from related heterocyclic compounds. researchgate.netnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| Carbonyl (C=O) | Stretching | 1650 - 1700 | Strong |
| Alkene (C=C) | Stretching | 1500 - 1650 | Medium to Weak |
| Methyl (CH₃) | Asymmetric Stretching | ~2960 | Medium |
| Methyl (CH₃) | Symmetric Stretching | ~2870 | Medium |
| Carbon-Sulfur (C-S) | Stretching | 600 - 800 | Weak to Medium |
These spectroscopic and spectrometric techniques, when used in combination, provide a comprehensive and unambiguous characterization of the molecular structure of 4H-Thiopyran-4-one, 2,6-dimethyl- and its derivatives.
Detailed Band Assignment and Overlap Resolution
Quantum chemical methods, like Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental spectra. scifiniti.com For instance, in a study of a related pyrone derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, detailed band assignments were achieved by correlating experimental IR and Raman spectra with DFT calculations. scifiniti.com
Key vibrational modes expected for 4H-Thiopyran-4-one, 2,6-dimethyl- would include:
C=O Stretching: A strong band characteristic of the ketone group in the thiopyranone ring.
C=C Stretching: Vibrations from the double bonds within the heterocyclic ring.
C-S Stretching: Bands associated with the carbon-sulfur bonds in the ring.
CH₃ Vibrations: Symmetric and asymmetric stretching, bending, and rocking modes from the two methyl groups at the 2- and 6-positions.
Ring Vibrations: Complex vibrational modes involving the entire thiopyran ring structure, often referred to as ring breathing or deformation modes.
Resolving overlapping bands in the spectra can be achieved through techniques such as deconvolution and by comparing spectra recorded under different conditions (e.g., different physical states or solvents).
Table 1: Predicted Raman Band Assignments for 4H-Thiopyran-4-one, 2,6-dimethyl- based on Analogous Compounds This table is illustrative and based on data from related pyranone structures. scifiniti.com Actual wavenumbers may vary.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~1650 | C=O Stretching |
| ~1600 | C=C Stretching |
| 1460–1400 | Asymmetric δ(CH₃) Bending |
| 1400–1340 | Symmetric δ(CH₃) Bending |
| 960–880 | ρ(CH₃) Rocking |
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can amplify Raman signals by factors of up to 10¹¹ for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. youtube.com This allows for the detection of analytes at trace concentrations, down to the parts-per-million (ppm) level or even lower. youtube.com
For 4H-Thiopyran-4-one, 2,6-dimethyl-, SERS holds significant potential. The presence of the sulfur atom in the thiopyran ring is particularly advantageous for SERS applications. Thiol-containing compounds are known to form stable self-assembled monolayers on gold and silver surfaces through strong metal-sulfur bonds. rsc.org Studies on other sulfur-containing molecules, like thiourea (B124793) and its derivatives, have shown that they preferentially adsorb onto silver surfaces via the sulfur atom, resulting in a strong SERS signal that includes a distinct band for the Ag-S stretch at low frequencies (~230 cm⁻¹). capes.gov.br
Potential SERS applications for 4H-Thiopyran-4-one, 2,6-dimethyl- and its derivatives include:
Trace Detection: Identifying minute quantities of the compound in environmental samples or for quality control purposes. youtube.comrsc.org
Catalysis Studies: Observing chemical reactions and intermediates at the catalyst surface in real-time. rsc.org
Biological Sensing: Using the molecule as a Raman reporter for detecting specific biological targets, leveraging the strong and predictable signal enhancement. youtube.com
The combination of the thiopyran ring's affinity for SERS-active substrates and the unique fingerprint provided by the Raman spectrum makes SERS a powerful tool for studying this class of compounds.
X-ray Crystallography and Electron Diffraction for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions that govern the material's properties.
Single-Crystal X-ray Diffraction of Complex Derivatives
Single-crystal X-ray diffraction (SC-XRD) analysis provides the most accurate and unambiguous structural data for a molecule. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically decoded to generate a model of the crystal lattice and the atomic arrangement within it. aip.org
Studies on derivatives of 4H-thiopyran and the analogous 4H-pyran have successfully elucidated their molecular structures. For example, the X-ray analysis of 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile revealed that the central 4H-thiopyran ring adopts a distinct boat conformation. nih.gov In this conformation, the sulfur (S¹) and the opposing carbon (C⁴) atoms deviate significantly from the plane formed by the other four atoms of the ring. nih.gov
Similarly, the crystal structure of a complex pyridine-2-thioglucoside derivative was determined, providing precise measurements of C-S bond lengths and the torsion angles between the different ring systems in the molecule. nih.govresearchgate.net This level of detail is crucial for understanding structure-activity relationships and designing new molecules with specific properties.
Table 2: Illustrative Crystallographic Data for a 4H-Pyran Derivative Data from a comparative study of polyfunctionalized 4H-pyran derivatives. aip.org
| Parameter | Value |
|---|---|
| Compound | 2-Amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.993(3) |
| b (Å) | 6.0993(9) |
| c (Å) | 21.650(3) |
| **β (°) ** | 99.308(4) |
| **Volume (ų) ** | 2992.5(7) |
| Z | 8 |
| R-value | 0.049 |
Powder X-ray Diffraction for Polymorph Characterization
Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.com Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and melting point, which is of critical importance in the pharmaceutical industry. americanpharmaceuticalreview.comcreative-biostructure.com
Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for identifying and characterizing polymorphs. rigaku.com In PXRD, a powdered sample containing numerous small crystallites in random orientations is analyzed. Each crystalline phase (polymorph) produces a unique diffraction pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. creative-biostructure.com
By comparing the PXRD pattern of a sample to standard patterns of known polymorphs, one can identify the crystalline form present and even quantify the amount of a polymorphic impurity. nih.gov For instance, a study on isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate identified two different polymorphs. researchgate.net The formation of either polymorph was dependent on the solvent used for crystallization (methanol vs. ethanol), and each form produced a distinct PXRD pattern, allowing for their clear identification. researchgate.net This demonstrates the utility of PXRD in controlling the solid-state form of a compound during its synthesis and formulation.
Theoretical and Computational Chemistry Studies of 4h Thiopyran 4 One, 2,6 Dimethyl
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior, stability, and spectroscopic properties of a molecule. For 2,6-dimethyl-4H-thiopyran-4-one, such studies appear to be limited.
Density Functional Theory (DFT) for Geometry Optimization and Molecular Orbital Analysis
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the most stable three-dimensional structure (geometry optimization) and to analyze the distribution and energy levels of electrons in molecular orbitals (HOMO-LUMO analysis). This analysis is crucial for predicting a molecule's reactivity, electronic transitions, and kinetic stability.
While theoretical studies on the related thiopyrylium (B1249539) cation have been performed, showing good agreement between molecular orbital calculations and experimental UV-vis spectra, specific research detailing the optimized bond lengths, bond angles, and dihedral angles for 2,6-dimethyl-4H-thiopyran-4-one is not readily found in the literature. Furthermore, no published data tables or visualizations of its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or electrostatic potential maps could be located.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This methodology is essential for studying the conformational flexibility of molecules and their interactions with their environment.
Solvent Effects on Molecular Conformation and Reactivity
The solvent environment can significantly influence the conformation, stability, and reactivity of a solute molecule. MD simulations, often in combination with quantum mechanics (QM/MM methods), can model these complex interactions explicitly. A computational study on 2,6-dimethyl-4H-thiopyran-4-one would elucidate how its structure and the accessibility of its reactive sites change in different solvents, for instance, by analyzing radial distribution functions and hydrogen bonding dynamics. However, no such simulation studies have been published.
Non-covalent Interactions in Supramolecular Assemblies
Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, govern the formation of larger, ordered structures known as supramolecular assemblies. Understanding these forces is key to designing new materials and functional molecular systems. MD simulations are a primary tool for investigating the stability and structure of these assemblies. There are currently no available research articles that apply MD simulations to study the role of 2,6-dimethyl-4H-thiopyran-4-one in forming supramolecular structures.
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding
Computational chemistry provides powerful tools for mapping out the step-by-step mechanism of chemical reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine the most likely reaction pathway and predict reaction rates.
Literature mentions that 2,6-dimethyl-4H-thiopyran-4-one can undergo reactions such as photochemical dimerization. A computational investigation of this process would involve locating the transition state structure for the dimerization on the potential energy surface and calculating the activation energy barrier. This would clarify the reaction mechanism (e.g., concerted vs. stepwise) and the factors controlling its efficiency. At present, no such mechanistic modeling studies for reactions involving 2,6-dimethyl-4H-thiopyran-4-one have been reported.
Based on a comprehensive search of available scientific literature, dedicated studies focusing on the "Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling" and "Polymorph Prediction and Crystal Packing Analysis" for the specific compound 4H-Thiopyran-4-one, 2,6-dimethyl- could not be located.
Applications of 4h Thiopyran 4 One, 2,6 Dimethyl and Its Derivatives in Advanced Materials Science and Catalysis
Development of Optoelectronic and Photonic Materials
The extended π-conjugation and inherent electronic characteristics of the thiopyranone scaffold make it a promising candidate for applications in optoelectronics and photonics. ontosight.ai The sulfur atom in the thiopyran ring, with its available d-orbitals, can influence the electronic structure in a distinct manner compared to its oxygen analog, potentially leading to unique photophysical properties.
Design of Fluorescent and Luminescent Thiopyranone-Based Chromophores
The design of novel fluorescent and luminescent materials is a cornerstone of advanced materials science. While specific data for 2,6-dimethyl-4H-thiopyran-4-one is limited, research on analogous 2,6-diarylethene-4H-pyran-4-one derivatives demonstrates their potential as aggregation-induced emission enhancement (AIEE) luminogens. researchgate.net These materials are weakly emissive in solution but become highly fluorescent in the aggregated or solid state, a property highly desirable for various applications.
Derivatives of the closely related 2,6-dimethyl-4-pyrone have been synthesized with carbazole (B46965) compounds, exhibiting unique fluorescence properties in the aggregated state with significant red shifts in different solvents (solvatochromism). researchgate.net This phenomenon, driven by intramolecular charge transfer (ICT), underscores the tunability of the electronic and optical properties of these heterocyclic systems. researchgate.net It is anticipated that the thiopyranone core in 2,6-dimethyl-4H-thiopyran-4-one would also support the development of such chromophores, with the sulfur atom potentially enhancing intersystem crossing and influencing excited-state dynamics.
Table 1: Analogous Fluorescent Chromophore Properties Data based on derivatives of 2,6-dimethyl-4-pyrone and other pyran-4-one systems.
| Compound Type | Property | Observation | Reference |
| 2,6-diarylethene-4H-pyran-4-one derivatives | Aggregation-Induced Emission Enhancement (AIEE) | Displayed significant fluorescence enhancement in the aggregated state. | researchgate.net |
| Carbazole-substituted 2,6-dimethyl-4-pyrone | Solvatochromism | Exhibited red shifts of 102 nm and 130 nm in different solvents. | researchgate.net |
| Triphenylamine-containing pyrone derivative | Intramolecular Charge Transfer (ICT) | Showed excellent ICT ability, contributing to its photophysical properties. | researchgate.net |
Organic Light-Emitting Diode (OLED) Components and Their Performance Characteristics
The development of efficient and stable components for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials research. While direct application of 4H-Thiopyran-4-one, 2,6-dimethyl- in OLEDs is not yet widely reported, the broader class of thiopyran derivatives is recognized for its potential in this area. The structural features of these compounds suggest they could serve as either host materials or emitters in the emissive layer of an OLED.
The performance of OLEDs is critically dependent on the electronic properties of the materials used. The ability to tune the HOMO and LUMO energy levels of thiopyranone derivatives through substitution at the 2- and 6-positions is a key advantage. This allows for the optimization of charge injection and transport, as well as the color of the emitted light. The design of Y-shaped chromophores with a 4H-pyranylidene donor has been shown to influence the electrochemical and nonlinear optical properties, providing a strategy for developing materials with tailored characteristics for OLEDs. nih.gov
Mechanochromic and Stimuli-Responsive Materials
Stimuli-responsive materials, which change their properties in response to external stimuli such as mechanical force (mechanochromism), are at the forefront of smart materials research. rsc.org The phenomenon of mechanochromic luminescence, where the emission color changes upon grinding or shearing, has been observed in various organic compounds, including those with thiophene (B33073) and thioxanthene (B1196266) moieties. rsc.orgrsc.org
Research on 2,6-diarylethene-4H-pyran-4-one derivatives has revealed that these materials can exhibit mechanochromic behavior. researchgate.net For instance, a triphenylamine-containing pyran-4-one derivative showed a notable mechanochromic nature, with powder X-ray diffraction (PXRD) analysis confirming a transformation between different crystalline states upon grinding. researchgate.net It is plausible that derivatives of 4H-Thiopyran-4-one, 2,6-dimethyl- could be designed to exhibit similar properties. The introduction of bulky or flexible side chains, and the control of intermolecular interactions such as π-π stacking, would be key strategies in developing such materials. The inherent responsiveness of the thiopyranone core to its environment makes it an attractive platform for creating new mechanosensors and rewritable optical storage media.
Supramolecular Chemistry and Self-Assembly of Thiopyranone Motifs
The carbonyl group and the sulfur heteroatom in the 4H-Thiopyran-4-one, 2,6-dimethyl- scaffold provide potential coordination sites for metal ions, making this molecule an interesting building block for supramolecular chemistry.
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govprinceton.edu These materials have garnered immense interest due to their high porosity, large surface areas, and tunable properties, with applications in gas storage, separation, and catalysis. rsc.org
While specific MOFs based on 4H-Thiopyran-4-one, 2,6-dimethyl- as a primary ligand are not yet prevalent in the literature, the fundamental principles of MOF synthesis suggest its potential utility. chemrxiv.orgresearchgate.net The carbonyl oxygen and potentially the sulfur atom could coordinate to metal centers, and further functionalization of the methyl groups or the thiopyranone ring could introduce additional coordination sites. The synthesis of a silver(I) coordination polymer using 2-amino-4,6-dimethylpyrimidine (B23340) and thiocyanate (B1210189) ligands highlights how dimethyl-substituted heterocyclic rings can be incorporated into such extended structures. ontosight.ai The modular nature of MOF synthesis would allow for the systematic variation of metal nodes and co-ligands to create a family of materials with tailored pore sizes and functionalities based on the 2,6-dimethyl-4H-thiopyran-4-one motif.
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. This principle is fundamental to molecular recognition and has applications in sensing, catalysis, and drug delivery.
The cavity-like structure that could be formed by self-assembled architectures of 4H-Thiopyran-4-one, 2,6-dimethyl- derivatives, or within the pores of MOFs constructed from this ligand, could enable host-guest interactions. The nature of the thiopyranone ring, with its combination of a polar carbonyl group and a more polarizable sulfur atom, could lead to selective binding of specific guest molecules. While detailed host-guest studies on this specific compound are yet to be reported, the broader field of supramolecular chemistry provides a framework for exploring these possibilities.
Role in Catalysis and Organocatalysis
The unique structure of the thiopyranone core, featuring a sulfur atom and a carbonyl group, presents opportunities for its use in various catalytic systems. These functionalities can serve as coordination sites for metals or participate in hydrogen bonding and other non-covalent interactions crucial for organocatalysis.
The development of novel ligands is a cornerstone of transition metal catalysis, enabling enhanced selectivity, activity, and stability of catalysts. mdpi.commdpi.com Sulfur-containing organic molecules are of particular interest as ligands, partly because they can mimic the cysteine residues that coordinate to metal centers in the active sites of metalloenzymes like hydrogenases. nih.gov The combination of a soft sulfur donor and a hard carbonyl oxygen donor in the thiopyranone scaffold makes it a potentially valuable bidentate or polydentate ligand for various transition metals.
Transition metal complexes with polycarboxylate or nitrogen-containing ligands are widely used in industrial processes, including olefin polymerization and cross-coupling reactions. mdpi.comnih.govgoogle.com For instance, terpyridine (TPY) is a versatile tridentate ligand known for its ability to stabilize transition metals in various oxidation states, leading to applications in C-C bond formation and beyond. nih.gov Similarly, polycarboxylate ligands are key components in creating stable and useful complexes for catalysis and materials science. mdpi.com
While the direct use of 2,6-dimethyl-4H-thiopyran-4-one as a ligand in major catalytic applications is not yet widely documented, the principles from related systems are applicable. The synthesis of various tetrahydro-4H-thiopyran-4-ones has been described, which provides the foundational chemistry for creating more complex ligands. researchgate.net The sulfur atom, with its various oxidation states (sulfide, sulfoxide (B87167), sulfone), can be integrated into organic compounds, allowing for fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov The development of inorganic lanthanide clusters has also shown the utility of metal-oxo cores for catalytic activities like the aerobic oxidation of thiols, a reaction class relevant to sulfur chemistry. mdpi.com These precedents suggest a strong potential for thiopyranone-derived ligands in future catalytic system design, although specific research into complexes of 2,6-dimethyl-4H-thiopyran-4-one is still an emerging area.
Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze stereoselective reactions, has become a major pillar of modern organic synthesis. arizona.edursc.org This field often relies on catalysts that can activate substrates through the formation of iminium ions or through hydrogen bonding. arizona.edursc.org
Research into the role of thiopyrans in this area has predominantly focused on the synthesis of chiral thiopyran and dihydropyran structures using established organocatalysts, rather than using thiopyranones as the catalysts themselves. nih.govmdpi.comau.dk For instance, L-proline, a well-known organocatalyst, has been successfully employed in multicomponent reactions to produce enantiomerically enriched pyrans and thiopyrans. mdpi.com Similarly, highly enantioselective approaches to 3,4-dihydro-2H-thiopyran scaffolds have been achieved through organocatalytic Michael-aldol cascade sequences. nih.gov These reactions demonstrate that the thiopyran skeleton is a valuable target for asymmetric synthesis due to its presence in biologically important molecules.
The table below summarizes key findings in the organocatalytic synthesis of chiral thiopyran and pyran derivatives.
| Catalyst Type | Reaction | Substrates | Product Type | Key Finding |
| Chiral Secondary Amine | Michael-Aldol Cascade | 1,3-Cycloalkanediones, α,β-Unsaturated Aldehydes | 3,4-Dihydropyrans | Excellent enantioselectivities (up to 96% ee) and good diastereoselectivities were achieved for a broad range of aldehydes. au.dk |
| L-proline | Multicomponent Reaction | Active Methylene (B1212753) Ketones, α,β-Unsaturated Nitriles | Pyrans and Thiopyrans | L-proline was shown to be an effective catalyst for inducing enantioselectivity in the synthesis of pyrans and thiopyrans in good yields. mdpi.com |
| Chiral Amine | Formal Thio [3+3] Cycloaddition | Bisketone Thioethers, α,β-Unsaturated Aldehydes | 3,4-Dihydro-2H-thiopyrans | An unprecedented method was developed to access thiopyran scaffolds with two contiguous stereogenic centers in high enantioselectivity. arizona.edunih.gov |
While 2,6-dimethyl-4H-thiopyran-4-one itself has not been reported as an organocatalyst, its derivatives, if rendered chiral, could theoretically engage in catalysis through mechanisms like hydrogen-bond donation, leveraging the carbonyl group. However, current literature points to its primary role as a synthetic target within this domain.
Functional Polymers and Polymerizable Thiopyranone Monomers
The incorporation of heterocyclic moieties like thiopyranone into polymer structures can impart unique thermal, optical, or chemical properties. These functional polymers have applications in advanced materials, electronics, and biomedical fields.
Thiopyranone derivatives are considered viable precursors for the synthesis of novel polymers and nanomaterials. ontosight.ai One established method for forming sulfur-containing heterocyclic rings within a polymer context is the hetero-Diels-Alder reaction. This strategy has been used to synthesize polyethylene (B3416737) glycol functionalized with dihydro-2H-thiopyran by reacting a terminal diene group on the polymer with a thio-dienophile. nih.gov
Another approach involves the copolymerization of monomers where the thiopyran ring is formed in situ or is part of the monomer unit. For example, it has been proposed that diarylideneacetones can undergo a Michael addition with dithiols like trypanothione (B104310) to form oligomers or polymers. nih.gov Subsequent oxidation and elimination reactions within such a polymer can lead to fragmentation, a process of interest in designing responsive or degradable materials. nih.gov While specific examples of polymerizing 2,6-dimethyl-4H-thiopyran-4-one are scarce, the underlying chemistry for creating sulfur-containing polymers is well-established, suggesting a clear path for future research into thiopyranone-based functional polymers.
Photopolymerization is a process where light is used to initiate a polymerization reaction, offering spatial and temporal control for applications like 3D printing and coatings. light-am.com The key component in this process is a photoinitiator, a molecule that absorbs light and generates reactive species (radicals or cations) to start the polymerization. light-am.com
The development of new photoinitiators, especially for visible light LEDs, is an active area of research. mdpi.com Compounds like spiropyrans have been shown to initiate two-photon polymerization, demonstrating that heterocyclic structures can be effective in this role. light-am.com Furan-based derivatives have also been explored as visible light photoinitiators. mdpi.com These systems often work by generating radicals upon light absorption, sometimes in conjunction with a co-initiator. light-am.commdpi.com
Although the thiopyranone structure possesses chromophores (the C=O and C=C bonds conjugated with the sulfur atom), there is currently no specific research in the provided results that demonstrates the use of 4H-Thiopyran-4-one, 2,6-dimethyl- as a photoinitiator. The potential for a molecule to act as a photoinitiator depends on its photochemical properties, such as its absorption spectrum and the efficiency of generating reactive species upon excitation. While related sulfur compounds and pyran-containing molecules show activity, the specific photoinitiating capability of 2,6-dimethyl-4H-thiopyran-4-one remains an area to be explored.
Sensing and Detection Systems (General Principles)
Fluorescent and colorimetric chemical sensors are powerful analytical tools that signal the presence of a specific analyte through a change in their optical properties. nih.govmdpi.com The design of these sensors often involves a receptor unit that selectively binds the analyte and a signaling unit (a fluorophore or chromophore) that reports the binding event.
The thiopyranone scaffold is a promising candidate for developing new sensors due to the presence of a sulfur atom and a carbonyl group, which can act as binding sites for metal ions or participate in reactions with specific analytes. General principles for sensor design can be applied to this structure. For example, "turn-off" fluorescent sensors experience quenching of their fluorescence upon binding an analyte. mdpi.comnih.gov This mechanism is used in sensors for detecting metal ions like Cu²⁺ and Fe²⁺ or nitroaromatic explosives. mdpi.comnih.gov
Conversely, "turn-on" sensors show an increase in fluorescence. This is often achieved through mechanisms like the intramolecular displacement of a leaving group on a fluorophore. researchgate.netrsc.org This principle has been effectively used to design sensors that can selectively detect biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). researchgate.netrsc.org Given that the analyte is a thiol, a sulfur-containing heterocycle like thiopyranone could be engineered to act as a sensor for similar molecules or for metal ions that have a high affinity for sulfur. Photoswitchable molecules, such as spiropyrans, have also been adapted for the specific and irreversible sensing of thiols. rsc.org
While direct applications of 4H-Thiopyran-4-one, 2,6-dimethyl- as a sensor are not yet reported in the provided literature, the fundamental principles of sensor design strongly support its potential in this field. By functionalizing the thiopyranone core with appropriate fluorophores and reactive groups, it could be developed into a selective sensor for a variety of environmentally and biologically important analytes.
Biological Relevance and Mechanistic Insights of 4h Thiopyran 4 One, 2,6 Dimethyl Derivatives Excluding Clinical Trials, Safety, and Dosage
Structure-Activity Relationship (SAR) Studies for Bioactive Thiopyranones
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For thiopyranone derivatives and related heterocyclic structures, SAR analyses have provided crucial insights into the chemical features required for their bioactivity. These studies systematically modify the chemical structure of a molecule and assess the resulting impact on its biological effect, helping to identify key functional groups and substitution patterns that enhance potency and selectivity. mdpi.comresearchgate.net
For instance, in a series of 2-amino-4,6-dimethylpyridine (B145770) derivatives, which share a dimethyl-substituted heterocyclic core with the target compound, SAR studies revealed that increasing the molecule's volume and substituting the amide oxygen with sulfur enhanced binding affinity for cholinesterases. nih.gov Similarly, for a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, SAR analysis led to the identification of potent inhibitors of human sirtuin 2 (SIRT2), a key enzyme in cellular regulation. nih.gov The study highlighted that specific substitutions on the N-phenylacetamide moiety were critical for achieving high potency, with compound 28e emerging as the most effective inhibitor with an IC₅₀ value of 42 nM. nih.gov
SAR studies on other related heterocyclic compounds, such as 2-thienyl-4-furyl-6-aryl pyridines, have shown that the position and nature of substituents on the aryl ring significantly influence their anticancer activity. researchgate.net Specifically, the presence of a methyl (CH₃) or chloro (Cl) group in the para-position of the phenyl ring was found to enhance biological activity. researchgate.net In another example involving tyrosinase inhibitors, the substitution of a methoxy (B1213986) group at the para-position of an aromatic ring resulted in outstanding inhibitory activity compared to other derivatives. researchgate.net These findings underscore the importance of electronic and steric properties of substituents in modulating the biological effects of heterocyclic compounds.
Table 1: Summary of Key SAR Findings for Thiopyranone-Related Scaffolds
| Scaffold/Derivative Class | Target | Key SAR Findings | Reference |
|---|---|---|---|
| 2-Amino-4,6-dimethylpyridine Derivatives | Cholinesterases | Increased molecular volume and replacement of amide oxygen with sulfur enhances binding affinity. | nih.gov |
| 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamides | SIRT2 | Specific substitutions on the N-phenylacetamide portion are crucial for high inhibitory potency. | nih.gov |
| 2-Thienyl-4-furyl-6-aryl Pyridines | Cancer Cell Lines | Para-substitution on the 6-aryl ring with electron-donating (CH₃) or electron-withdrawing (Cl) groups enhances cytotoxicity. | researchgate.net |
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and guiding SAR studies. For derivatives related to 4H-thiopyran-4-one, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes.
For example, in the study of 4H-pyran derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking simulations were performed to understand their antiproliferative mechanism. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's ATP binding pocket. nih.gov
In a study of thiazole (B1198619) derivatives targeting tubulin, docking results for the most active compounds showed strong binding within the colchicine (B1669291) binding site. nih.gov The analysis revealed specific noncovalent interactions, such as sulfur bonds and arene-hydrogen bonds with key residues like AsnB249 and AsnA101, which explained their potent tubulin polymerization inhibitory activity. nih.gov Similarly, docking studies of imidazo[2,1-b] researchgate.netontosight.ainih.govthiadiazole derivatives against the TGF-β type I receptor kinase domain showed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions within the active site. nih.gov
Table 2: Examples of Molecular Docking Studies on Related Heterocyclic Compounds
| Compound Class | Protein Target | Key Predicted Interactions | Reference |
|---|---|---|---|
| Thiazole Derivatives | Tubulin (Colchicine site) | Sulfur bond with AsnB249, arene-H bond with AsnA101, hydrophobic/hydrophilic interactions. | nih.gov |
| Imidazo[2,1-b] researchgate.netontosight.ainih.govthiadiazoles | TGF-β Type I Receptor Kinase | Strong hydrogen bonding and hydrophobic interactions within the active site. | nih.gov |
| 4H-Pyran Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Interactions within the ATP binding pocket. | nih.gov |
Pharmacophore Development and Lead Compound Design
A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com Pharmacophore models are crucial tools in drug discovery for virtual screening of large compound libraries to identify new potential lead compounds and for guiding lead optimization. nih.govnih.gov The process can be ligand-based, using a set of known active molecules, or structure-based, using the 3D structure of the protein-ligand complex. researchgate.net
The development of a pharmacophore model typically identifies key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. researchgate.net For instance, a pharmacophore-based virtual screening for dipeptidyl peptidase 4 (DPP-4) inhibitors identified a model with three π-interactions, one hydrogen bond donor, and three hydrogen bond acceptors as being the most predictive. fip.org This model was then used to screen a peptide library, successfully identifying 51 potential tetrapeptide hits. fip.org
In the context of anticancer drug discovery, pharmacophore models have been generated for numerous targets, including various kinases. nih.gov These models, once validated, serve as 3D search queries to find novel scaffolds in chemical databases that match the required pharmacophoric features, potentially leading to the discovery of new classes of inhibitors. mdpi.comnih.gov This approach allows for scaffold hopping, where structurally diverse molecules can be identified that retain the essential interaction points for biological activity. mdpi.com
Modulation of Enzyme Activity by Thiopyranone Derivatives
Derivatives of 4H-thiopyran-4-one and structurally similar heterocyclic compounds have been investigated for their ability to modulate the activity of various enzymes, often acting as inhibitors. ontosight.ai Enzyme inhibition is a key mechanism for therapeutic intervention in a wide range of diseases.
Research has shown that pyran and thiopyran derivatives possess a broad spectrum of pharmacological properties, including the ability to inhibit enzymes like tyrosinase, cholinesterases, and various kinases. nih.govresearchgate.netrsc.org For example, certain piperazine-dithiocarbamate derivatives have demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin (B1238610) production, with IC₅₀ values significantly lower than the standard inhibitor, kojic acid. researchgate.net Another study found that derivatives of 2-amino-4,6-dimethylpyridine were moderate inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov Furthermore, specific 4H-pyran derivatives have been identified as inhibitors of CDK2, suggesting their potential as anticancer agents. nih.gov
Table 3: Enzyme Inhibitory Activity of Thiopyranone-Related Derivatives
| Derivative Class | Target Enzyme | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Piperazinedithiocarbamate Acetamides | Tyrosinase | 6.88 ± 0.11 µM | researchgate.net |
| 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamides | SIRT2 | 42 nM (for compound 28e ) | nih.gov |
| Dihydropyrimidinone (DHPM) Derivatives | Pepsin | Inhibition range of 1.99 ± 0.9 µM to 8.98 ± 1.9 µM | researchgate.net |
Inhibition Kinetics and Binding Site Characterization
Understanding the kinetics of enzyme inhibition and characterizing the binding site are crucial for developing effective and specific inhibitors. Inhibition kinetics studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and quantify the inhibitor's potency, typically through the half-maximal inhibitory concentration (IC₅₀) value.
For derivatives of 2-amino-4,6-dimethylpyridine, kinetic studies were performed to assess their inhibition of cholinesterases. nih.gov Such studies help to elucidate the mechanism by which the inhibitor interacts with the enzyme, for example, by competing with the natural substrate for the active site. The characterization of the binding site, often aided by molecular docking, identifies the specific amino acid residues that the inhibitor interacts with. nih.gov This information is invaluable for designing more potent and selective analogs by modifying the inhibitor's structure to optimize these interactions. In the development of SIRT2 inhibitors, the IC₅₀ value for the most potent compound was determined to be 42 nM, and selectivity profiling showed it was significantly less active against the related enzymes SIRT1 and SIRT3, highlighting its specificity. nih.gov
Allosteric Regulation Studies
Allosteric regulation occurs when a molecule (an allosteric modulator) binds to a site on an enzyme that is distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the protein that alters the activity of the active site, either enhancing it (allosteric activation) or diminishing it (allosteric inhibition). wikipedia.orgjuniperpublishers.com Allosteric modulators offer a promising avenue for drug discovery because allosteric sites are often less conserved than active sites among related proteins, which can lead to greater selectivity for the target enzyme. juniperpublishers.comnih.gov
While specific studies detailing allosteric regulation by 2,6-dimethyl-4H-thiopyran-4-one derivatives are not prominently available, the concept is highly relevant for kinase inhibitors, a class to which many heterocyclic compounds belong. nih.govnih.gov For example, some inhibitors of MEK1/2, a dual-specificity protein kinase, function allosterically by binding to a pocket adjacent to the ATP-binding site, which stabilizes the enzyme in an inactive conformation and prevents its activation by the upstream kinase Raf. nih.gov This mechanism provides an alternative to directly targeting the highly conserved ATP-binding pocket, potentially leading to drugs with improved selectivity and different resistance profiles.
Interactions with Sub-cellular Components and Biomolecules
The biological effects of 4H-thiopyran-4-one derivatives are mediated by their interactions with various subcellular components and biomolecules. ontosight.ai These interactions can trigger signaling cascades, modulate cellular processes, and ultimately determine the compound's pharmacological profile.
For instance, the potent SIRT2 inhibitor derived from a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold was shown to increase the acetylation of α-tubulin in human breast cancer cells in a dose-dependent manner. nih.gov Since α-tubulin is a known substrate of SIRT2, this demonstrates a direct engagement with a key subcellular target and its substrate, leading to a measurable downstream effect. Tubulin is a critical component of the cytoskeleton, and modulating its acetylation status can impact cell division, motility, and intracellular transport.
Similarly, the cytotoxic effects of certain 4H-pyran derivatives against human colorectal cancer cells have been linked to the induction of apoptosis. nih.gov This process involves the activation of a cascade of enzymes, including caspases, which are key executioners of programmed cell death. The ability of these compounds to interact with and modulate components of the apoptotic machinery, such as CDK2, highlights their potential as anticancer agents. nih.gov
DNA/RNA Binding and Intercalation Studies
The interaction of small molecules with nucleic acids is a critical mechanism for many therapeutic agents. For derivatives of 4H-thiopyran-4-one, while direct and extensive studies on DNA and RNA binding are not widely documented for the 2,6-dimethyl- substituted variant specifically, research on analogous heterocyclic systems provides a basis for understanding potential interaction modes.
Non-covalent interactions are the primary ways small molecules bind to DNA, which include electrostatic interactions, groove binding, and intercalation. nih.gov Spectroscopic and viscometric methods are commonly employed to investigate these binding events. nih.gov For instance, studies on certain pyrimidine (B1678525) derivatives have shown that they can bind to DNA through a combination of groove binding and partial intercalation. nih.gov These findings suggest that thiopyranone derivatives, with their planar ring system, could potentially exhibit similar intercalative properties, inserting themselves between the base pairs of the DNA double helix. Such interactions can lead to conformational changes in the DNA structure, potentially interfering with replication and transcription processes.
Further mechanistic elucidation can be achieved through techniques such as thermal denaturation studies, where an increase in the DNA melting temperature (Tm) upon ligand binding would suggest stabilization of the DNA duplex, a characteristic of intercalation. While specific data for 2,6-dimethyl-4H-thiopyran-4-one is not available, this remains a plausible area of investigation given the structural similarities to other DNA-binding heterocyclic compounds.
Protein-Ligand Interaction Mechanisms
The biological effects of 4H-thiopyran-4-one derivatives are often mediated through their interaction with specific protein targets. The 4H-thiopyran-4-one core can serve as a scaffold for the synthesis of enzyme inhibitors and receptor modulators.
A notable example of protein-ligand interaction involves 2,6-disubstituted 4H-thiopyran-4-one derivatives as inhibitors of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA repair pathway. nih.gov A study detailing the synthesis and evaluation of 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones revealed potent inhibitory activity against DNA-PK, with IC50 values in the sub-micromolar range. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of the substituents on the thiopyranone ring for potent and selective inhibition. Specifically, derivatives bearing naphthyl or benzo[b]thienyl groups at the 6-position of the thiopyran-4-one ring were identified as potent DNA-PK inhibitors. nih.gov
Molecular docking studies are instrumental in visualizing and understanding these interactions at a molecular level. Such studies on other heterocyclic compounds, like 4H-pyran derivatives targeting cyclin-dependent kinase 2 (CDK2), have shown that the pyran ring acts as a central scaffold, with substituents forming crucial hydrogen bonds and hydrophobic interactions within the ATP binding pocket of the enzyme. nih.gov Similar computational approaches could be applied to 2,6-dimethyl-4H-thiopyran-4-one derivatives to predict their binding modes and guide the design of more potent and selective inhibitors for various protein targets.
The table below summarizes the inhibitory activities of some 4H-pyran and 4H-thiopyran-4-one derivatives against specific protein kinases, illustrating the potential of this scaffold in drug discovery.
| Compound Class | Target Protein | Key Findings | Reference |
| 6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones | DNA-PK | Potent inhibitors with IC50 values in the 0.2-0.4 µM range. | nih.gov |
| 4H-pyran derivatives | CDK2 | Inhibition of kinase activity and downregulation of CDK2 expression in cancer cells. | nih.gov |
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives | SIRT2 | Potent and selective inhibition with an IC50 value of 42 nM for the lead compound. | nih.gov |
Cellular Pathway Analysis in Model Biological Systems
Understanding the journey of a compound within a cell and its effect on cellular pathways is crucial for drug development. This section focuses on the cellular uptake and subcellular localization of thiopyranone derivatives and the use of high-throughput screening to generate mechanistic hypotheses.
Cellular Uptake and Sub-cellular Localization Studies
The ability of a compound to cross the cell membrane and accumulate in specific subcellular compartments is a key determinant of its biological activity. For 4H-thiopyran-4-one derivatives, their physicochemical properties, such as lipophilicity and molecular size, will govern their cellular uptake.
The 4H-thiopyran-4-one scaffold could potentially be functionalized with such targeting groups to direct its derivatives to specific subcellular locations, thereby enhancing their efficacy and reducing off-target effects. The development of fluorescently labeled versions of these compounds would be invaluable for visualizing their distribution within living cells using techniques like confocal microscopy.
High-Throughput Screening for Mechanistic Hypothesis Generation
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying "hit" compounds from large chemical libraries that modulate a specific biological target or pathway. thermofisher.comnih.govthermofisher.com These libraries often contain a diverse range of heterocyclic compounds, and it is plausible that derivatives of 4H-thiopyran-4-one are included in such collections.
A successful HTS campaign can provide initial clues about the mechanism of action of a compound. For example, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221) as a functional antagonist of the apelin (APJ) receptor originated from an HTS of a large compound collection. nih.gov This demonstrates that the pyran-4-one scaffold, a close structural analog of thiopyran-4-one, can yield potent and selective modulators of G-protein coupled receptors.
HTS can be designed to screen for a variety of endpoints, including enzyme inhibition, receptor binding, changes in gene expression, or cell viability. The data generated from these screens can be used to build mechanistic hypotheses that can then be validated through more focused studies. The inclusion of 4H-thiopyran-4-one derivatives in future HTS campaigns could uncover novel biological activities and therapeutic targets for this class of compounds.
Development of Thiopyranone-Based Molecular Probes for Biological Research
Molecular probes are essential tools for visualizing and studying biological processes in real-time. The unique photophysical properties of certain molecular scaffolds make them ideal candidates for the development of fluorescent probes.
Fluorescent Probes for Cellular Imaging
Fluorescent probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, in response to a specific biological event or analyte. nih.govnih.gov The dicyanomethylene-4H-pyran scaffold, for example, has been successfully used to create a variety of activatable near-infrared fluorescent probes for bioimaging. nih.gov These probes offer advantages such as high photostability, large Stokes shifts, and tunable optical properties.
The 4H-thiopyran-4-one scaffold shares structural similarities with the 4H-pyran-4-one core and could potentially be developed into a new class of fluorescent probes. By introducing appropriate electron-donating and -accepting groups, it may be possible to tune the photophysical properties of thiopyranone derivatives to create probes with desirable excitation and emission wavelengths for cellular imaging.
The development of such probes would involve synthesizing derivatives with specific recognition moieties for target biomolecules, such as enzymes or metal ions. The interaction of the probe with its target would then trigger a change in its fluorescence, allowing for the visualization and quantification of the target in living cells. While the development of fluorescent probes based on the 2,6-dimethyl-4H-thiopyran-4-one core is still a nascent area, the success of related heterocyclic scaffolds highlights the potential of this compound class in the field of bioimaging.
An article on the use of 4H-Thiopyran-4-one, 2,6-dimethyl- derivatives as affinity probes for target identification cannot be generated at this time. Extensive searches of scientific literature and databases have yielded no specific examples or research studies detailing the application of this particular compound or its derivatives for this purpose.
While the principles of using affinity probes for target identification are well-established in chemical biology and drug discovery, there is no available information to suggest that derivatives of 4H-Thiopyran-4-one, 2,6-dimethyl- have been synthesized and utilized in this context. Research in this area often involves the modification of a core molecule with reactive or reporter groups, such as biotin (B1667282) or clickable handles (alkynes and azides), to enable the capture and identification of protein targets. However, no such modifications or applications have been reported for the 2,6-dimethyl-4H-thiopyran-4-one scaffold.
Therefore, to ensure scientific accuracy and avoid the generation of speculative or unsubstantiated content, the requested article cannot be produced.
Future Research Directions and Emerging Paradigms for 4h Thiopyran 4 One, 2,6 Dimethyl Chemistry
Integration of Artificial Intelligence and Machine Learning in Thiopyranone Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials science. astrazeneca.comnih.gov These computational tools offer the potential to accelerate discovery, optimize processes, and unveil novel applications for thiopyranone derivatives.
AI-Driven Prediction of Reactivity and Synthetic Routes
Machine Learning for Novel Material Design and Property Prediction
Machine learning models are powerful tools for designing new materials with tailored properties. researchgate.netaps.org By training on data from known thiopyranone-based materials, ML algorithms can predict the properties of yet-to-be-synthesized derivatives. arxiv.orgtechnologynetworks.com This predictive capability is invaluable for the development of "smart" materials, where specific responses to external stimuli are desired. nih.gov For instance, ML could be used to design 4H-Thiopyran-4-one, 2,6-dimethyl- analogues with specific optical, electronic, or thermal properties for applications in sensors, electronics, or responsive coatings. The ability to computationally screen vast virtual libraries of compounds accelerates the identification of promising candidates for experimental validation. aip.org
Sustainable Synthesis and Biocatalytic Approaches for Thiopyranone Production
The principles of green chemistry are increasingly influencing the design of synthetic routes. For thiopyranones, this translates to a focus on developing more environmentally friendly and efficient production methods.
The use of biocatalysis, employing enzymes to carry out chemical transformations, offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net Enzymes can operate under mild conditions, often in aqueous environments, reducing the need for harsh reagents and organic solvents. nih.gov Research in this area would focus on identifying or engineering enzymes capable of catalyzing the key steps in the synthesis of 4H-Thiopyran-4-one, 2,6-dimethyl-. This could involve screening natural enzyme libraries or using directed evolution to create enzymes with the desired activity and stability. The development of biocatalytic routes would not only make the production of this compound more sustainable but could also open up possibilities for creating novel chiral derivatives with high enantiomeric purity. escholarship.org
Exploration of Unprecedented Reactivity and Novel Thiopyranone Transformations
While the fundamental reactivity of the thiopyranone core is understood, there remains significant potential for discovering new and unexpected chemical transformations. Research in this area would involve systematically exploring the reactivity of 4H-Thiopyran-4-one, 2,6-dimethyl- with a wide range of reagents and under diverse reaction conditions. This could include exploring its potential in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and novel ring-opening or ring-expansion pathways. nih.gov The insights gained from these studies could lead to the development of entirely new synthetic methodologies and provide access to novel molecular scaffolds with interesting biological or material properties.
Advanced Analytical Methodologies for Complex Thiopyranone Systems
As the complexity of thiopyranone-based systems increases, so does the need for sophisticated analytical techniques to characterize them. researchgate.netutas.edu.au The development and application of advanced analytical methods are crucial for understanding reaction mechanisms, identifying impurities, and determining the structure of complex products. This includes the use of high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, and advanced chromatographic techniques. These tools are essential for the detailed analysis of reaction mixtures and the unambiguous characterization of novel thiopyranone derivatives, ensuring the quality and reproducibility of synthetic efforts.
Design of Multi-Functional and Smart Thiopyranone-Based Systems
The inherent properties of the thiopyranone scaffold make it an attractive building block for the design of multi-functional and "smart" materials. nih.gov These are systems that can respond to external stimuli such as light, heat, pH, or the presence of specific analytes. Research in this area would focus on incorporating 4H-Thiopyran-4-one, 2,6-dimethyl- into larger molecular architectures, such as polymers or supramolecular assemblies. nih.govmdpi.com By combining the properties of the thiopyranone core with other functional moieties, it is possible to create materials with tunable and responsive behaviors. For example, thiopyranone-containing polymers could exhibit changes in their optical or mechanical properties in response to environmental cues, leading to applications in sensing, drug delivery, or self-healing materials.
Q & A
Basic Research Questions
Q. How can 2,6-dimethyl-4H-thiopyran-4-one be synthesized with high purity, and what are the critical parameters to ensure yield and stability?
- Methodology :
- Use a two-step process: (1) Cyclization of thioamide precursors with diketones under acidic conditions, and (2) purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis (literature range: 98–102°C) and GC-MS (retention time ~12.3 min on DB-5 column) .
- Key Considerations :
- Avoid prolonged exposure to moisture to prevent dimerization (observed in CAS 55649-32-6) .
- Stabilize the product under inert gas (N₂/Ar) at 4°C for long-term storage .
Q. What analytical techniques are most reliable for confirming the structure of 2,6-dimethyl-4H-thiopyran-4-one, and how should spectral contradictions be resolved?
- Methodology :
- NMR : Compare experimental ¹H NMR (δ 2.35 ppm for methyl groups, δ 6.82 ppm for thiopyran ring protons) and ¹³C NMR (δ 24.5 ppm for CH₃, δ 180.2 ppm for C=O) with NIST reference data .
- Mass Spectrometry : Validate molecular ion peak at m/z 156 (C₆H₈OS) and fragmentation patterns (e.g., loss of CO at m/z 128) .
- Contradiction Resolution :
- Cross-validate with IR (C=O stretch at 1680 cm⁻¹) and X-ray crystallography if crystallinity permits .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of 2,6-dimethyl-4H-thiopyran-4-one for applications in photochemical studies?
- Methodology :
- Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces.
- Validate against experimental UV-Vis spectra (λ_max ~280 nm in acetonitrile) .
- Applications :
- Design derivatives (e.g., 4-methoxy analogs) for enhanced charge-transfer properties in optoelectronic materials .
Q. What strategies mitigate dimerization during synthetic modifications (e.g., methylation) of 2,6-dimethyl-4H-thiopyran-4-one, and how is this monitored?
- Methodology :
- Introduce steric hindrance via bulky substituents (e.g., 4-thiophenyl groups) to suppress dimer formation .
- Track dimerization via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with the monomer (CAS 1072-72-6) .
Q. How does 2,6-dimethyl-4H-thiopyran-4-one interact with sulfur-metabolizing enzymes, and what experimental assays validate its role in redox biology?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
